Lipophilicity (LogP) Profiling: Cycloheptane vs. Cyclohexane and Cyclopentane Analogs
The lipophilicity of the target cycloheptane compound is substantially higher than its smaller ring analogs. According to calculated values from Leyan, the LogP for the cycloheptane derivative is 3.90, compared to 3.51 for the cyclohexane analog and 3.12 for the cyclopentane analog . This trend is consistent with other sources, such as Chemsrc, which reports a LogP of 4.29 for the target compound . This 0.78 LogP unit increase from the C5 to C7 analog represents a roughly 6-fold increase in lipophilicity, which can significantly alter membrane partitioning and metabolic stability.
| Evidence Dimension | Lipophilicity (LogP/CLogP) |
|---|---|
| Target Compound Data | LogP = 3.90 (Leyan) to 4.29 (Chemsrc) |
| Comparator Or Baseline | Cyclohexane analog (CAS 912763-73-6): LogP = 3.51 (Leyan). Cyclopentane analog (CAS 912763-69-0): LogP = 3.12 (Leyan). |
| Quantified Difference | ΔLogP = +0.39 (vs. C6) or +0.78 (vs. C5) from Leyan data. |
| Conditions | Predicted values from different computational models (XLogP3, AlogPs). |
Why This Matters
A higher LogP directly impacts a compound's ability to cross biological membranes, its aqueous solubility, and its risk of non-specific binding, making the cycloheptane analog the preferred choice when designing for increased lipophilicity or for exploring a different ADME profile within a congeneric series.
